molecular formula C14H20O2 B5156539 5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one

5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one

Cat. No.: B5156539
M. Wt: 220.31 g/mol
InChI Key: MJVVTTZERBQOJR-UHFFFAOYSA-N
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Description

5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one is a synthetic compound that has been widely used in scientific research. It is a ketone derivative of the hallucinogenic drug phencyclidine (PCP) and has been found to have similar effects on the central nervous system. This compound is known for its potent psychoactive properties and has been utilized to study the mechanisms of action of hallucinogenic drugs and their effects on the brain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyl-3-hexanone and phenylmagnesium bromide.

    Grignard Reaction: The phenylmagnesium bromide is reacted with 2,2-dimethyl-3-hexanone in the presence of a suitable solvent, such as diethyl ether, to form the corresponding alcohol.

    Oxidation: The resulting alcohol is then oxidized using an oxidizing agent, such as pyridinium chlorochromate (PCC), to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 5-oxo-2,2-dimethyl-5-phenylhexan-3-one.

    Reduction: Formation of 5-hydroxy-2,2-dimethyl-5-phenylhexanol.

    Substitution: Formation of 5-chloro-2,2-dimethyl-5-phenylhexan-3-one.

Scientific Research Applications

5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one has several scientific research applications:

    Neuroscience: Used to study the effects of hallucinogenic drugs on the central nervous system and brain function.

    Electrochemical Behavior: Research on the electrochemical properties and reduction mechanisms of quinones containing α-hydroxy groups.

    Biocatalysis: Utilized in the synthesis of α-hydroxy ketones and vicinal diols, important building blocks in fine chemical synthesis.

    Photochemical Reactions: Investigated for its potential use in photochemical processes and the development of novel photoreactive materials.

    Catalysis: Applied in catalysis research, particularly in hydration reactions and the development of environmentally friendly catalysts.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one involves its interaction with the central nervous system. As a ketone derivative of phencyclidine (PCP), it exerts its effects by binding to the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. This binding inhibits the normal function of the receptor, leading to altered neurotransmission and psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

    Phencyclidine (PCP): A hallucinogenic drug with similar effects on the central nervous system.

    Ketamine: An anesthetic and dissociative drug that also interacts with NMDA receptors.

    Methoxetamine (MXE): A synthetic dissociative drug with structural similarities to ketamine and PCP.

Uniqueness

5-Hydroxy-2,2-dimethyl-5-phenylhexan-3-one is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its hydroxyl group and phenyl substitution contribute to its unique interaction with the NMDA receptor and its potent psychoactive effects.

Properties

IUPAC Name

5-hydroxy-2,2-dimethyl-5-phenylhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-13(2,3)12(15)10-14(4,16)11-8-6-5-7-9-11/h5-9,16H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJVVTTZERBQOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.